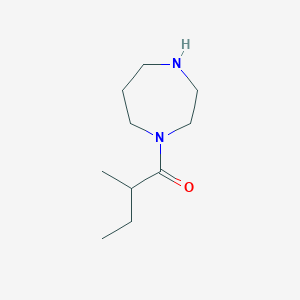

1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,4-diazepan-1-yl)-2-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-9(2)10(13)12-7-4-5-11-6-8-12/h9,11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUUVXZGTJVNFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1,4 Diazepan 1 Yl 2 Methylbutan 1 One and Analogues

Foundational Synthetic Approaches to the 1,4-Diazepane Ring System

The 1,4-diazepane ring is a key structural motif in a number of biologically active compounds. Its synthesis has been approached through various classical and contemporary organic chemistry reactions. One of the most common strategies involves the cyclization of linear precursors containing two nitrogen atoms separated by a suitable carbon chain.

A prevalent method for constructing the 1,4-diazepane ring is through the condensation of a 1,3-diaminopropane (B46017) derivative with a two-carbon electrophile. For instance, the reaction of 1,3-diaminopropane with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of the seven-membered ring. Another established route is the reductive amination of dicarbonyl compounds with diamines, which can be a one-pot process. researchgate.net

Domino reactions have also been employed to create the 1,4-diazepane skeleton in a step- and atom-economical manner. These processes can start from simple acyclic precursors and proceed through a cascade of reactions to form the desired heterocyclic ring. mdpi.com For example, a domino process involving the in situ generation of an aza-Nazarov reagent from 1,2-diamines and alkyl 3-oxohex-5-enoates has been reported for the synthesis of 1,4-diazepanes. mdpi.com

Targeted Synthetic Routes for 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one

The synthesis of the specific compound this compound requires a two-stage approach: the preparation of the 1,4-diazepane precursor and its subsequent acylation.

Strategic Selection and Preparation of Amine and Acyl Precursors

The primary precursors for the target molecule are 1,4-diazepane and 2-methylbutanoyl chloride.

1,4-Diazepane: The unsubstituted 1,4-diazepane can be synthesized through several routes, including the cyclization of N-benzyl-N'-(3-chloropropyl)ethane-1,2-diamine followed by debenzylation. Reductive amination strategies are also common in the synthesis of substituted 1,4-diazepanes and can be adapted for the parent compound. lookchem.com

2-Methylbutanoyl Chloride: This acyl chloride is typically prepared from 2-methylbutanoic acid. The reaction is commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The choice of reagent can influence the reaction conditions and byproducts.

Amidation and Alkylation Reactions for 1,4-Diazepane Functionalization

The final step in the synthesis of this compound is the formation of an amide bond between the 1,4-diazepane ring and the 2-methylbutanoyl group. This is a standard acylation reaction.

Given that 1,4-diazepane has two secondary amine groups, regioselectivity can be a consideration, although for the unsubstituted diazepane, acylation at either nitrogen is equivalent. The reaction is typically carried out by treating 1,4-diazepane with 2-methylbutanoyl chloride in the presence of a base to neutralize the HCl byproduct. Common bases include triethylamine (B128534) or pyridine. The reaction is usually performed in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran.

The acylation of related diazepine (B8756704) systems has been well-documented, providing a basis for the conditions required for this specific transformation. researchgate.netnih.govpsu.edu The reaction of various carboxylic acid chlorides with substituted 2,3,6,7-tetrahydro-1,4-diazepines has been shown to afford N-acyl derivatives. researchgate.net

Table 1: Representative Amidation/Acylation Reactions for Diazepane Functionalization

| Amine Precursor | Acylating/Alkylating Agent | Catalyst/Reagent | Solvent | Product Type | Reference |

| 1,4-Diazepan-5-one | Benzoyl chloride derivative | --- | --- | N-Acyl-1,4-diazepan-5-one | nih.gov |

| 1,4-Diazepane-6-amine | 4-Alkoxy-2-hydroxybenzaldehyde | Sodium borohydride | Methanol/Chloroform | N-Alkylated-1,4-diazepane-6-amine | researchgate.net |

| 4-Phenyl-5H-2,3-benzodiazepine | Acyl chlorides | --- | Benzene/Toluene | N-Acylaminoisoquinolines/Acylated dimers | nih.gov |

| 1N-Methyl-1,5-benzodiazepin-2-ones | (S)-2-Phenylpropanoyl chloride | --- | --- | N-Acyl-1,5-benzodiazepin-2-one | aston.ac.uk |

| 4-Phenyl-5H-2,3-benzodiazepine | Acetic anhydride | --- | --- | N-Acyl-1,2-diazepine | psu.edu |

Advanced Approaches to the 1,4-Diazepane Scaffold and its Derivatives

To improve reaction times, yields, and environmental footprint, advanced synthetic methodologies have been applied to the synthesis of 1,4-diazepane derivatives.

Accelerated Cyclization Techniques: Microwave and Ultrasound Irradiation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of reactions. For the synthesis of diazepine derivatives, microwave irradiation can significantly reduce reaction times and improve yields in cyclization and functionalization steps. psu.eduresearchgate.net For example, the microwave-assisted synthesis of N-acyl-N'-arylhexahydro-1,3-diazepines has been reported to be highly efficient. researchgate.net

Ultrasound irradiation is another green chemistry technique that can enhance reaction rates. Ultrasound-assisted synthesis has been successfully employed for the preparation of 1,4-diazabutadienes and 1,4-diazepine derivatives, often under solvent-free conditions, leading to high yields in short reaction times. researchgate.netnih.govnih.govresearchgate.net

Catalytic Strategies in 1,4-Diazepane Ring Closure

Various catalytic systems have been developed to facilitate the synthesis of the 1,4-diazepine ring. Heteropolyacids have been shown to be efficient catalysts for the synthesis of 1,4-diazepine derivatives from ketimine intermediates and aldehydes, offering high yields and short reaction times. nih.gov Palladium-catalyzed reactions are also prominent, particularly for the synthesis of substituted 1,4-benzodiazepines through cyclization of appropriate precursors. mdpi.com These catalytic methods often provide access to a broad range of functionalized derivatives under mild conditions.

Table 2: Advanced Synthetic Methodologies for Diazepine Synthesis

| Methodology | Reactants | Catalyst/Conditions | Product | Advantages | Reference(s) |

| Microwave-Assisted Synthesis | 2'-Amino (E)-4''-aza-chalcone | K-10 clay, solvent-free | 1,4'-Diazaflavone | Rapid, high yield, environmentally friendly | psu.eduresearchgate.net |

| Microwave-Assisted Synthesis | N-Acyl-N'-aryl-1,3-propanediamines, Formaldehyde | Aqueous medium | N-Acyl-N'-arylhexahydropyrimidines | High yields, short reaction times | researchgate.net |

| Ultrasound-Assisted Synthesis | Diketones, Amines | Solvent-free | 1,4-Diazabutadienes | Mild conditions, short reaction times, high yields | nih.govresearchgate.net |

| Ultrasound-Assisted Synthesis | 4-Nitrobenzaldehyde, o-Phenylenediamine, Dimedone | Ionic liquid | 1,4-Diazepine derivative | Solventless, excellent yields | nih.gov |

| Catalytic Cyclization | Ketimine intermediates, Aldehydes | Heteropolyacids | 1,4-Diazepine derivatives | High yields, short reaction times | nih.gov |

| Catalytic Cyclization | N-Tosyl-disubstituted 2-aminobenzylamines, Propargylic carbonates | Palladium(0) | Substituted 1,4-Benzodiazepines | Efficient, access to diverse structures | mdpi.com |

Multi-component Reaction Cascades for Complex 1,4-Diazepane Structures

Multi-component reactions (MCRs) offer a powerful and efficient approach for the synthesis of complex molecular architectures, such as those containing the 1,4-diazepane ring system. researchgate.net These reactions involve the combination of three or more starting materials in a single step to form a product that incorporates most of the atoms from the reactants. researchgate.net

One notable example is the Ugi four-component reaction (Ugi-4CR), which has been successfully employed in the synthesis of diverse 1,4-benzodiazepine (B1214927) scaffolds. nih.gov In this strategy, an amine component, such as a methyl anthranilate derivative, reacts with an isocyanide, an aldehyde (like Boc-glycinal), and a carboxylic acid. nih.gov The resulting Ugi product undergoes a subsequent deprotection and cyclization sequence to yield the 1,4-diazepine ring. nih.gov Microwave irradiation has been utilized to accelerate the Ugi-4CR, significantly reducing reaction times. nih.gov This Ugi-deprotection-cyclization strategy has proven effective for creating libraries of 1,4-benzodiazepine-6-ones with various substituents. nih.gov

Another innovative multi-component approach involves a [5+2] cycloaddition reaction. acs.org This method utilizes air-stable azomethine ylides, generated from the rhodium-catalyzed reaction of pyridines and 1-sulfonyl-1,2,3-triazoles, to react with a suitable partner, leading to the formation of biologically active 1,4-diazepine compounds. acs.org This represents a catalytic multicomponent cycloaddition for accessing this important heterocyclic system. acs.org

| MCR Strategy | Key Reactants | Resulting Scaffold | Advantages |

| Ugi-4CR | Methyl anthranilate, isocyanide, Boc-glycinal, carboxylic acid | 1,4-Benzodiazepine-6-ones | High diversity, reduced reaction times with microwave irradiation |

| [5+2] Cycloaddition | Pyridines, 1-sulfonyl-1,2,3-triazoles | 1,4-Diazepines | Catalytic, formation of biologically active compounds |

Solid-Phase Organic Synthesis for 1,4-Diazepane Libraries

Solid-phase organic synthesis (SPOS) has emerged as a crucial technology for the rapid generation of libraries of small molecules for drug discovery. This technique has been successfully applied to the synthesis of 1,4-diazepane derivatives, allowing for the creation of large and diverse collections of compounds.

A general and efficient solid-phase method has been developed for the synthesis of 1,4-benzodiazepine-2,5-diones. scite.ai This approach utilizes three commercially available building blocks: anthranilic acids, α-amino esters, and alkylating agents. scite.ai The synthesis can be adapted to produce either racemic compounds for initial screening or optically pure compounds for lead optimization. scite.ai The use of a microtiter-based apparatus facilitates the preparation of spatially separated libraries. scite.ai

Another solid-phase strategy focuses on the synthesis of 6,7-cycloalkane-fused 1,4-diazepane-2,5-diones. researchgate.net This methodology employs α- and alicyclic β-amino acid building blocks to construct the seven-membered ring, with further diversification achieved through the use of various alcohols. researchgate.net A key feature of this approach is the cyclization/release strategy, which yields the target compounds in good crude purities. researchgate.net

The Fmoc-based solid-phase peptide synthesis (SPPS) of sequences containing aspartic acid β-benzyl ester has been shown to sometimes lead to the formation of 1,4-diazepine-2,5-dione peptide derivatives as a side reaction. nih.gov While undesirable in peptide synthesis, this observation opens a potential synthetic route to these diazepine-containing peptides. nih.gov

| Solid-Phase Approach | Key Building Blocks | Target Scaffold | Key Features |

| General Benzodiazepinedione Synthesis | Anthranilic acids, α-amino esters, alkylating agents | 1,4-Benzodiazepine-2,5-diones | Racemic or optically pure products, library format |

| Fused Diazepanedione Synthesis | α- and alicyclic β-amino acids, alcohols | 6,7-Cycloalkane-fused 1,4-diazepane-2,5-diones | Cyclization/release strategy, good crude purity |

| Side-reaction in SPPS | Peptides with Asp(OBzl) | 1,4-Diazepine-2,5-dione peptides | Unintentional but potential synthetic route |

Stereoselective Synthesis of Chiral 1,4-Diazepane Analogues

The development of stereoselective methods for the synthesis of chiral 1,4-diazepane analogues is of high importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Asymmetric reductive amination is a key strategy for preparing chiral amines and has been applied to the synthesis of chiral 1,4-diazepanes. researchgate.net For instance, an enzymatic intramolecular asymmetric reductive amination has been developed to produce enantiocomplementary (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity. researchgate.net

The diastereoselective alkylation of chiral 1,4-benzodiazepine-2,5-diones is another approach to introduce stereocenters. researchgate.net For example, the alkylation of a chiral benzodiazepinedione containing an α-phenethyl group has been achieved with moderate yield and good diastereoselectivity. researchgate.net

Furthermore, the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral Brønsted acid has been developed for the synthesis of chiral 1,4-benzoxazepines. nih.gov While attempts to apply this method to the synthesis of a 1,4-benzodiazepine ring were unsuccessful, it highlights an innovative strategy for related heterocyclic systems. nih.gov The synthesis of chiral polysubstituted oxazepanes has also been achieved through a regio- and stereoselective 7-endo cyclization via haloetherification. nih.gov

| Stereoselective Method | Key Transformation | Chiral Product | Noteworthy Aspects |

| Enzymatic Reductive Amination | Intramolecular asymmetric reductive amination | (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | High enantioselectivity, use of enantiocomplementary enzymes |

| Diastereoselective Alkylation | Alkylation of a chiral benzodiazepinedione | Chiral α,β-diaminopropionic acid derivative | Good diastereoselectivity |

| Enantioselective Desymmetrization | Chiral Brønsted acid-catalyzed opening of oxetanes | Chiral 1,4-benzoxazepines | High yields and enantioselectivity for related systems |

Synthesis of Specific Functionalized 1,4-Diazepane Architectures

Preparation of 6-Aminoperhydro-1,4-diazepine Derivatives

The synthesis of 6-aminoperhydro-1,4-diazepine (also known as 1,4-diazepane-6-amine or DAZA) derivatives is of interest for applications such as the development of radiometal chelators. nih.gov A one-pot synthesis allows for the alkylation of DAZA with three 2-hydroxybenzyl pendant arms to create hexadentate chelators. nih.gov The process involves a carbonyl-amine condensation of DAZA with two equivalents of a 4-alkoxy-2-hydroxybenzaldehyde, followed by reductive amination with sodium borohydride. nih.gov The reaction can yield mono-, di-, or tri-alkylated products, and a multi-addition procedure of the aldehyde and reducing agent can be employed to favor the formation of the desired tri-alkylated compound. nih.gov

Synthetic Pathways to the 1,4-Diazepan-2-one (B1253349) Moiety

The 1,4-diazepan-2-one core is a common feature in many biologically active benzodiazepines. scielo.brresearchgate.net One established route to 3-substituted 1,4-benzodiazepin-2-ones involves the alkylation of the enolate of a precursor benzodiazepine (B76468). scielo.brresearchgate.net For example, a 1-methyl-1,4-benzodiazepin-2-one can be treated with a strong base like potassium tert-butoxide at low temperature to form the enolate, which is then reacted with an alkylating agent. scielo.br This method has been used for the multigram synthesis of benzodiazepine derivatives. scielo.brresearchgate.net

An alternative approach involves an intramolecular C–N bond coupling and ring opening of azetidines. mdpi.com This strategy has been used to synthesize 3-(2-azidoethyl)-4,8-dimethyl-1,3,4,5-tetrahydro-2H-benzo[e] acs.orgscite.aidiazepin-2-one in high yield. mdpi.com

Construction of Imidazo[1,5-a]acs.orgscite.aidiazepine Frameworks

The imidazo[1,5-a] acs.orgscite.aidiazepine framework is present in several well-known central nervous system active agents. nih.gov An improved one-pot annulation process for the construction of this fused ring system has been developed. nih.gov This method involves the reaction of an amidobenzodiazepine with potassium t-butoxide, followed by treatment with diethylchlorophosphate and then ethyl isocyanoacetate. nih.gov This procedure offers higher yields compared to previous methods. nih.gov

Another synthetic route to imidazo[1,5-a]diazepine-3-carboxylates involves reacting a 2-[bis-(morpholino)-phosphinyloxy]-3H-1,4-benzodiazepine derivative with ethyl isocyanoacetate in the presence of potassium t-butoxide. google.com

Synthesis of 1,4-Diazepine-2,5-dione Peptides

The synthesis of 1,4-diazepine-2,5-dione peptides, which are cyclic peptidomimetic structures, has garnered significant interest due to their potential as therapeutic agents. These structures can be synthesized through several methodologies, including solid-phase synthesis and multi-component reactions.

One of the prominent methods for synthesizing 1,4-diazepine-2,5-diones is the Ugi four-component condensation (U-4CC). nih.govresearchgate.net This reaction provides a convergent and versatile route to these scaffolds. nih.gov In a typical Ugi reaction for the synthesis of 1,4-benzodiazepine-2,5-diones, an anthranilic acid derivative, an aldehyde, an isocyanide, and an α-amino acid ester are combined in a one-pot reaction to form a linear precursor. researchgate.netnih.gov This intermediate is then subjected to a cyclization step, often under acidic or reductive conditions, to yield the desired 1,4-benzodiazepine-2,5-dione ring system. nih.govresearchgate.net The diversity of the final products can be readily achieved by varying the four starting components. nih.gov

A notable application of the Ugi reaction is the two-step synthesis of 1,4-benzodiazepine-2,5-diones using a convertible isocyanide, such as 1-isocyanocyclohexene. nih.gov The Ugi product is subsequently treated with acid to induce cyclization and formation of the benzodiazepinedione core. nih.gov This method is advantageous as it does not require amino acids as inputs, thereby expanding the potential for molecular diversity. nih.gov

Solid-phase peptide synthesis (SPPS) offers another powerful strategy for constructing 1,4-diazepine-2,5-dione peptides. nih.govnih.gov In some cases, the formation of the 1,4-diazepine-2,5-dione ring can occur as an undesirable side reaction during the synthesis of peptides containing specific amino acid sequences, such as those with an aspartic acid β-benzyl ester. nih.gov Evidence suggests that the diazepinedione derivative is formed from an aspartimide intermediate. nih.gov The rate of this transformation is influenced by the amino acid sequence surrounding the aspartic acid residue. nih.gov

However, this side reaction can also be exploited as a synthetic route to intentionally prepare 1,4-diazepine-2,5-dione peptides with targeted biological activities. nih.gov By carefully selecting the peptide sequence and reaction conditions, the formation of the diazepinedione ring can be favored. Solid-phase synthesis of 1,4-benzodiazepine-2,5-diones has been described where the molecule is assembled on a solid support, which can be valuable for creating libraries of these compounds for screening purposes. nih.govacs.org

Below is a table summarizing some of the synthetic approaches for 1,4-diazepine-2,5-dione peptides and their analogues.

| Synthetic Method | Key Features | Reactants/Precursors | Advantages | Reference(s) |

| Ugi Four-Component Condensation (U-4CC) | Convergent, one-pot reaction followed by cyclization. | Anthranilic acid derivative, aldehyde, isocyanide, α-amino acid ester. | High diversity, efficient. | nih.govresearchgate.netnih.gov |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly on a solid support. | Amino acid precursors, including those prone to cyclization (e.g., Asp(OBzl)). | Amenable to library synthesis, potential for controlled formation. | nih.govnih.govacs.org |

Spectroscopic and Structural Elucidation Studies of 1,4 Diazepane Derivatives

Comprehensive Spectroscopic Characterization Techniques

A combination of spectroscopic methods is essential for the unambiguous characterization of 1,4-diazepane derivatives. These techniques provide detailed information about the molecular structure, functional groups, connectivity, and stereochemistry.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. For 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one, the key vibrational modes would be associated with the amide carbonyl group, C-N bonds of the diazepane ring, and the aliphatic C-H bonds of the 2-methylbutanoyl and diazepane moieties.

The presence of a tertiary amide, formed by the acylation of the 1,4-diazepane nitrogen, is a defining feature. This would be expected to exhibit a strong carbonyl (C=O) stretching vibration. In similar acylated heterocyclic compounds, this band typically appears in the range of 1630-1680 cm⁻¹. The exact position would be influenced by the electronic environment and conformational constraints of the seven-membered ring.

The C-N stretching vibrations of the diazepane ring and the amide group would likely be observed in the fingerprint region of the spectrum, typically between 1100 and 1300 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl, ethyl, and methylene groups would be prominent in the 2850-3000 cm⁻¹ region. mdpi.com

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (aliphatic) | 2850-3000 | Strong |

| C=O (amide) | 1630-1680 | Strong |

| C-N (amine/amide) | 1100-1300 | Medium-Strong |

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule. For saturated heterocyclic systems like this compound, which lack extensive conjugation, the primary electronic transitions are typically n → σ* and σ → σ* transitions, which occur at high energies and thus absorb in the far-UV region, often below the range of standard laboratory spectrophotometers.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of 1,4-diazepane derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the determination of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the 2-methylbutanoyl group and the diazepane ring. The seven-membered diazepane ring is not planar and undergoes rapid conformational changes at room temperature, which can lead to broadened signals for the ring protons. The chemical shifts of the methylene protons adjacent to the nitrogen atoms would be influenced by the acylation. The protons on the carbon adjacent to the amide nitrogen would likely be shifted downfield compared to those on the other nitrogen.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. A key signal would be the resonance of the amide carbonyl carbon, typically found in the range of 170-180 ppm. The carbons of the diazepane ring would appear in the aliphatic region, with those adjacent to the nitrogen atoms being shifted downfield. For the parent homopiperazine (B121016) (1,4-diazepane), the carbon signals appear at approximately 33.3, 47.8, and 51.5 ppm in CDCl₃. mdpi.com Acylation would be expected to shift the adjacent ring carbons.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity of the 2-methylbutanoyl group to one of the nitrogen atoms of the 1,4-diazepane ring.

Predicted ¹³C NMR Chemical Shifts for Key Carbons

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (amide) | 170-180 |

| Diazepane C (adjacent to N-acyl) | 45-55 |

| Diazepane C (adjacent to N-H) | 40-50 |

| Methine C (of butanoyl) | 35-45 |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₂₀N₂O), the expected exact mass would be 184.1576 g/mol .

Under electron impact (EI) ionization, the molecular ion peak (M⁺) would be expected at m/z 184. The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the amide bond. Alpha-cleavage adjacent to the nitrogen atoms of the diazepane ring is also a common fragmentation pathway for such heterocyclic systems. The loss of the 2-methylbutanoyl group (C₅H₉O) would result in a fragment ion corresponding to the protonated 1,4-diazepane ring. Analysis of these fragments helps to confirm the molecular structure. raco.cat In studies of related benzodiazepines, gas chromatography-mass spectrometry (GC-MS) has been a common analytical method. nih.gov

Stereochemical Analysis and Chiroptical Properties of 1,4-Diazepane Frameworks

The stereochemistry of 1,4-diazepane derivatives is a critical aspect of their structure, as the seven-membered ring is non-planar and can adopt various conformations.

The introduction of a chiral center in the 2-methylbutanoyl group at the C2 position means that this compound is a chiral molecule and will exist as a pair of enantiomers, (R)- and (S)-1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one. These enantiomers would be expected to rotate plane-polarized light in opposite directions and could potentially be separated using chiral chromatography. Chiroptical techniques such as circular dichroism (CD) would be essential for studying the stereochemical properties of the individual enantiomers. slideshare.netnih.gov

While this compound itself does not possess the structural features for atropisomerism, the study of this phenomenon in the closely related 1,4-benzodiazepine (B1214927) systems provides valuable insight into the conformational behavior of seven-membered diazepine (B8756704) rings. Atropisomerism arises from hindered rotation around a single bond, leading to the existence of stable, separable enantiomeric conformers. elsevierpure.com

In 1,4-benzodiazepines, the seven-membered ring is conformationally mobile and rapidly interconverts between two enantiomeric boat-like conformations at room temperature. researchgate.netresearchgate.net This ring flipping process can be slowed at lower temperatures, allowing for the separation of the conformational enantiomers by techniques like low-temperature HPLC. researchgate.net The presence of bulky substituents can increase the energy barrier to this ring inversion. This conformational chirality is a key feature of the benzodiazepine (B76468) structure. researchgate.net Although the specific compound lacks the fused benzene ring that contributes to the steric hindrance in benzodiazepines, the principles of conformational analysis of seven-membered rings remain relevant.

Resolution and Enantiomeric Excess Determination of Chiral 1,4-Diazepanes

The non-planar nature of the seven-membered diazepine ring in 1,4-diazepane derivatives often leads to the existence of chirality, even in the absence of a stereogenic carbon atom. This conformational chirality arises from the stable, interconverting enantiomeric conformers, typically resembling a twist-chair or boat-like structure. researchgate.netmdpi.com The separation of these enantiomers, known as resolution, is crucial for studying their distinct biological activities and stereochemical properties.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary technique for the resolution of chiral 1,4-diazepanes and related compounds like 1,4-benzodiazepines. researchgate.netnih.gov This method allows for the effective separation of racemic mixtures into their individual enantiomers on both analytical and preparative scales. nih.gov The choice of the CSP is critical and is selected based on its ability to exhibit differential, stereoselective interactions with the enantiomers.

Once the enantiomers are separated, the enantiomeric excess (ee) is determined. The ee is a measure of the purity of a chiral sample, representing the degree to which one enantiomer is present in excess of the other. Chiral HPLC is also the standard method for determining ee. By integrating the peak areas of the two separated enantiomers in the chromatogram, the ratio of the enantiomers can be calculated, and from this, the enantiomeric excess is determined with high accuracy. mdpi.com For instance, validation studies for chiral compounds have demonstrated that HPLC methods can achieve a detection limit as low as 0.12 µg/mL for a minor enantiomer, with high precision and accuracy. nih.gov

Other techniques, such as Circular Dichroism (CD) spectroscopy, can also be employed to characterize the separated enantiomers. nih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemical configuration and stability of the enantiomers. nih.gov

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional molecular structure of crystalline compounds. unimi.it It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, making it the definitive method for structural elucidation of novel 1,4-diazepane derivatives.

The technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map of the molecule, from which the exact spatial arrangement of atoms can be determined. unimi.it This method has been successfully applied to various 1,4-diazepane derivatives to confirm their molecular connectivity and conformation.

For example, the crystal structure of 1,4-Ditosyl-1,4-diazepane revealed that the diazepine ring can exhibit disorder, with certain carbon atoms occupying two distinct orientations. nih.gov Similarly, the analysis of homopiperazine (hexahydro-1,4-diazepine) showed the molecule exists in a pseudo-chair conformation in the solid state. mdpi.com These studies provide foundational data on the conformational preferences of the core 1,4-diazepane ring system.

The structural data obtained from X-ray diffraction are crucial for understanding structure-activity relationships, as the specific conformation of the diazepine ring can significantly influence its interaction with biological targets. nih.gov

Table 1: Crystallographic Data for Homopiperazine (Hexahydro-1,4-diazepine) mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₁₂N₂ |

| Molecular Weight | 100.16 g mol⁻¹ |

| Crystal System | Tetragonal |

| Space Group | I-42d |

| a, b (Å) | 7.208(2) |

| c (Å) | 23.094(7) |

| α, β, γ (°) | 90.00 |

| Volume (ų) | 1199.9(6) |

| Z | 8 |

| Temperature (K) | 93 |

Computational and Theoretical Investigations of 1,4 Diazepane Compounds

Quantum Chemical Approaches for Molecular Structure Optimization and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic characteristics of molecules. jmaterenvironsci.com These methods are used to refine molecular geometries and explore properties that govern chemical reactivity.

Applications of Density Functional Theory (DFT) in Molecular Geometry Refinement

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's ground-state electronic structure. ijasrm.com For 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one, DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-31G), are employed to perform full geometry optimization. ijasrm.com This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The optimization provides precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. ijasrm.com Studies on related diazepam derivatives have successfully used DFT to calculate these structural parameters, providing a reliable framework for analyzing the title compound. ijasrm.comnih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atom Pair/Trio | Predicted Value |

| Bond Length (Å) | C=O (carbonyl) | 1.24 |

| C-N (amide) | 1.36 | |

| N-C (diazepane ring) | 1.47 | |

| C-C (diazepane ring) | 1.54 | |

| **Bond Angle (°) ** | O=C-N | 121.5 |

| C-N-C (amide) | 119.8 | |

| C-N-C (diazepane ring) | 115.0 | |

| Note: These values are representative and based on DFT calculations of analogous N-acyl-1,4-diazepane structures. Actual values would require specific computation for the title compound. |

Computational Analysis of Frontier Molecular Orbitals (FMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,4-diazepane ring and the carbonyl oxygen, while the LUMO would likely be centered on the carbonyl carbon atom. This distribution dictates how the molecule interacts with other chemical species.

Table 2: Predicted Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -0.8 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.7 | Indicator of Chemical Stability |

| Note: Values are illustrative, based on typical FMO energies for similar heterocyclic compounds calculated via DFT methods. researchgate.net |

Reactivity Prediction via Fukui Functions and Dual Descriptors

To gain a more detailed understanding of site-specific reactivity, Fukui functions and dual descriptors are calculated from the electron density. scm.comnih.gov The Fukui function, ƒ(r), identifies which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. scm.com It is calculated based on the change in electron density when an electron is added to or removed from the molecule. scm.com

ƒ+(r) indicates the preferred site for nucleophilic attack (where an electron is accepted).

ƒ-(r) indicates the preferred site for electrophilic attack (where an electron is donated). scm.com

The dual descriptor, Δƒ(r), which is the difference between ƒ+(r) and ƒ-(r), provides a clear map of reactivity: positive values indicate an electrophilic site, and negative values indicate a nucleophilic site. scm.com For this compound, the carbonyl carbon is predicted to be a primary electrophilic site (high ƒ+ and positive Δƒ), while the nitrogen atoms of the diazepane ring and the carbonyl oxygen are expected to be key nucleophilic sites (high ƒ- and negative Δƒ). researchgate.net

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, revealing how the molecule moves and changes shape over time. rsc.orgresearchgate.net This is particularly important for flexible structures like the seven-membered 1,4-diazepane ring.

Analysis of Atomic Mobility and Flexibility using Root Mean Square Fluctuations (RMSF)

While RMSD tracks the stability of the entire molecule, Root Mean Square Fluctuation (RMSF) provides insight into the flexibility of individual atoms or residues. github.iocomputabio.com RMSF measures the fluctuation of each atom around its average position over the course of the simulation. youtube.com High RMSF values indicate greater mobility and flexibility, whereas low values suggest a more constrained region of the molecule. youtube.com In this compound, the atoms within the diazepane ring, particularly the ethylene (B1197577) and propylene (B89431) bridges, are expected to show higher RMSF values, reflecting the inherent flexibility of the seven-membered ring. In contrast, the atoms of the more rigid amide group would likely exhibit lower fluctuations. researchgate.net

Table 3: Representative RMSF Values for Key Regions of the Molecule

| Molecular Region | Predicted Average RMSF (Å) | Interpretation |

| Carbonyl Group (C=O) | 0.6 | Low flexibility, structurally rigid |

| 2-Methylbutyl Group | 1.2 | Moderate flexibility, side-chain motion |

| 1,4-Diazepane Ring | 1.8 | High flexibility, ring puckering and conformational changes |

| Note: These are representative values derived from MD simulations of similar flexible heterocyclic molecules. researchgate.net |

Theoretical Studies on Reaction Mechanisms and Energetics in 1,4-Diazepane Synthesis

The synthesis of N-substituted 1,4-diazepanes, such as this compound, involves the formation of an amide bond between the 1,4-diazepane ring and an acyl group. Theoretical studies, often employing Density Functional Theory (DFT), are crucial for elucidating the intricate mechanisms and energetic landscapes of these reactions.

While specific theoretical studies on the acylation of 1,4-diazepane to form the titular compound are not extensively available in public literature, general principles of amide bond formation involving cyclic diamines have been investigated. These studies typically explore the reaction pathway, identify transition states, and calculate activation energies. For instance, the acylation of a secondary amine in the 1,4-diazepane ring with an acyl chloride, a common method for synthesizing such amides, proceeds through a nucleophilic acyl substitution mechanism.

For related systems, such as the N-acylation of other heterocyclic compounds, it has been shown that the reaction can be catalyzed and that the choice of catalyst and solvent can significantly influence the reaction rate and yield. tohoku.ac.jp Theoretical models can help in screening potential catalysts and optimizing reaction conditions by predicting their effect on the activation energy.

Computational Ligand-Target Interaction Profiling

Computational methods are extensively used to predict and analyze how 1,4-diazepane derivatives interact with biological targets, such as proteins and enzymes. This is a critical step in drug discovery and development.

Molecular Docking Methodologies for Binding Affinity Assessment

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is widely applied to assess the binding affinity of 1,4-diazepane derivatives. The process involves placing the ligand in various conformations and orientations within the binding site of the protein and then using a scoring function to estimate the binding energy.

Several docking programs and algorithms are available, each with its own strengths and weaknesses. For instance, in a study of 2,7-diphenyl-1,4-diazepan-5-one derivatives, molecular docking was used to investigate their potential as inhibitors of the NS5B RNA polymerase of the hepatitis C virus. nih.gov The docking results can provide a binding energy score, which gives an indication of the stability of the ligand-protein complex. A lower binding energy generally suggests a more stable complex and potentially higher inhibitory activity.

Table 1: Example of Molecular Docking Results for a 1,4-Diazepane Derivative

| Parameter | Value |

| Target Protein | NS5B RNA Polymerase |

| Ligand | 2,7-diphenyl-1,4-diazepan-5-one |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Inhibition Constant (Ki) | 5.2 µM |

This table is illustrative and based on data for a related 1,4-diazepane derivative.

The accuracy of molecular docking can be influenced by several factors, including the quality of the protein crystal structure, the flexibility of both the ligand and the protein, and the sophistication of the scoring function.

Elucidation of Intermolecular Interactions within Protein-Ligand Complexes

Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics simulations can provide detailed insights into the specific intermolecular interactions that stabilize the protein-ligand complex. These interactions are crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

The key types of intermolecular interactions observed in protein-ligand complexes include:

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. They are highly directional and play a significant role in ligand binding.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein, where the exclusion of water molecules drives the association.

Van der Waals Forces: These are weak, short-range electrostatic interactions between fluctuating dipoles.

Pi-Pi Stacking: This involves attractive, noncovalent interactions between aromatic rings.

Cation-Pi Interactions: These are noncovalent interactions between a cation and the face of an electron-rich pi system.

In the study of 2,7-diphenyl-1,4-diazepan-5-one derivatives, the docking analysis revealed specific hydrogen bond interactions between the ligand and key amino acid residues in the active site of the NS5B RNA polymerase. nih.gov For example, the carbonyl oxygen of the diazepan-5-one ring might act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor.

Table 2: Key Intermolecular Interactions for a 1,4-Diazepane Derivative

| Interaction Type | Interacting Ligand Atom/Group | Interacting Protein Residue | Distance (Å) |

| Hydrogen Bond | Carbonyl Oxygen | Arg158 | 2.9 |

| Hydrogen Bond | N-H | Asp318 | 3.1 |

| Hydrophobic | Phenyl Ring | Tyr448 | 3.8 |

| Hydrophobic | Phenyl Ring | Pro495 | 4.2 |

This table is illustrative and based on data for a related 1,4-diazepane derivative and a representative protein target.

By visualizing and analyzing these interactions, medicinal chemists can identify which parts of the ligand are essential for binding and which can be modified to improve properties such as potency, selectivity, and pharmacokinetic profile.

Advanced Applications and Functionalization of the 1,4 Diazepane Scaffold

Chelation Chemistry and Metal Ion Complexation

The ability of the 1,4-diazepane scaffold to be functionalized with various donor groups makes it an excellent platform for creating polydentate chelating agents. researchgate.net These chelators are crucial for sequestering metal ions, preventing their inherent toxicity, and directing them for diagnostic and therapeutic purposes in nuclear medicine. rsc.orgnih.gov The design of these ligands is a critical component in the development of metal-based imaging and therapeutic agents. rsc.orgumons.ac.be

Paramagnetic metal ions, such as Gadolinium(III) (Gd³⁺) and Manganese(II) (Mn²⁺), are widely used as contrast agents in Magnetic Resonance Imaging (MRI) because they enhance the relaxation rate of water protons in their vicinity, leading to brighter images. nih.govradiopaedia.org The 1,4-diazepane framework has been instrumental in designing chelators for these ions. A notable example is the ligand AAZTA (6-amino-6-methylperhydro-1,4-diazepinetetraacetic acid), a heptadentate chelator derived from the 6-amino-6-methyl-1,4-diazepine core. nih.govmdpi.com

Complexes of Gd(III) with AAZTA and its derivatives are particularly interesting because they have two inner-sphere water molecules, which can contribute to higher relaxivity. mdpi.com Research has shown that the stereochemistry of the ligand can significantly impact the dynamics of water exchange at the Gd(III) center, a critical factor for MRI contrast agent efficacy. For instance, (RR) and (RS)-diastereoisomers of a di-glutarate derivative of the AAZTA-Gd(III) complex exhibited water exchange rates that differed by a factor of six. nih.gov This demonstrates that subtle changes in the ligand's three-dimensional structure can be used to fine-tune the properties of the resulting paramagnetic complex for optimal imaging performance. nih.gov

Table 1: Properties of Paramagnetic 1,4-Diazepane-Based Complexes

| Ligand Scaffold | Paramagnetic Ion | Key Feature | Application |

|---|---|---|---|

| AAZTA | Gd³⁺ | Two inner-sphere water molecules, stereochemistry influences water exchange rate. nih.govmdpi.com | MRI Contrast Agent mdpi.com |

The 1,4-diazepane scaffold is highly effective for chelating radio-isotopic metals used in research and clinical imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). google.comnih.govnih.gov These techniques rely on the stable sequestration of a radionuclide by a chelator, which is often attached to a biological targeting molecule. nih.gov

A prominent example is the development of chelators for Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide with a convenient half-life, available from ⁶⁸Ge/⁶⁸Ga generators. nih.govnih.gov The DATA (6-amino-1,4-diazepine-triacetate) scaffold represents a novel hybrid chelator that combines the pre-organized nature of a cyclic structure with the flexible coordination of an acyclic arm. nih.gov This design allows for the rapid and stable complexation of ⁶⁸Ga under mild conditions (ambient temperature and pH 4–6.5), which is a significant advantage over traditional chelators like DOTA that require heating. nih.govresearchgate.net This feature is particularly valuable for preparing radiopharmaceuticals with sensitive biological vectors. nih.gov For instance, a DATA-based chelator conjugated to the peptide [Tyr³]octreotide (TOC) has been successfully used for PET imaging of neuroendocrine tumors expressing somatostatin (B550006) receptors. nih.govresearchgate.net

The versatility of the 1,4-diazepane core also makes it a potential candidate for chelating SPECT radiometals such as Gallium-67 (⁶⁷Ga) and Indium-111 (¹¹¹In). rsc.orggoogle.comnih.gov The ability to create a library of polydentate ligands from a single core, such as 6-amino-6-methyl-1,4-perhydrodiazepine (AMPED), allows for the development of chelators tailored for various diagnostic ions requiring penta- or hexa-dentate coordination. researchgate.net

Table 2: 1,4-Diazepane-Based Chelators for Radiometals

| Chelator Scaffold | Radiometal | Imaging Modality | Key Advantage |

|---|---|---|---|

| DATA (6-amino-1,4-diazepine-triacetate) | ⁶⁸Ga, ⁶⁷Ga | PET, SPECT | Rapid labeling at room temperature. nih.govresearchgate.net |

| DAZA (1,4-diazepine scaffold) | ⁶⁶Ga, ⁶⁷Ga, ⁶⁸Ga | PET, SPECT | Suitable for complexing various Gallium radioisotopes. google.com |

The coordination chemistry of the 1,4-diazepane scaffold extends to lanthanide and main group metal ions. Lanthanide complexes are of interest for applications ranging from MRI to optical imaging, while main group metals like Gallium(III) and Aluminum(III) are important in radiopharmaceuticals. nih.govnih.govresearchgate.net

Studies on lanthanide complexes with ligands derived from 6-methyl-6-aminoperhydrodiazepine, such as AAZTA, have provided insights into their solution structure and dynamics. nih.gov Europium(III) complexes of these ligands were found to possess two bound water molecules. nih.gov However, a poor correlation of NMR pseudo-contact shifts between Europium(III) and Ytterbium(III) analogues suggests a potential change in hydration state across the lanthanide series, highlighting the nuanced interactions between the ligand and different lanthanide ions. nih.gov The design of ligands for lanthanide separation, a challenging task due to their similar chemical properties, could also benefit from the tunable nature of the diazepine (B8756704) framework. rsc.org

For main group metals, the 1,4-diazepane-based DATA chelator has proven highly effective for Ga(III). nih.gov Additionally, the 6-amino-6-methyl-1,4-perhydrodiazepine (AMPED) scaffold has been identified as a promising core for developing chelators for Al(III) and Ga(III). researchgate.net

A bifunctional chelating agent (BCA) consists of a metal-chelating unit and a reactive functional group for covalent attachment to a biological targeting vector, such as a peptide or antibody. nih.govnih.gov The 1,4-diazepane scaffold is an excellent platform for creating BCAs for radiopharmaceutical applications. google.com

The synthesis of DATA-TOC is a prime example of a 1,4-diazepane-based BCA. nih.gov In this system, a DATA chelator was functionalized with a pentanoic acid linker, creating a derivative suitable for conjugation. researchgate.net This bifunctional chelator was then coupled to the [Tyr³]octreotide (TOC) peptide, which targets somatostatin subtype 2 receptors that are overexpressed in neuroendocrine tumors. nih.gov The resulting conjugate, [⁶⁸Ga]Ga-DATA-TOC, demonstrated specific tumor targeting in preclinical models and has been successfully translated to clinical use, showing comparable tumor uptake to the established agent [⁶⁸Ga]Ga-DOTA-TOC but with faster clearance from background tissues. nih.govresearchgate.net This work underscores the successful design and synthesis of a bifunctional chelator where the 1,4-diazepane core provides rapid and stable ⁶⁸Ga complexation, while the attached vector guides the radiopharmaceutical to its biological target. nih.gov

Catalysis and Organocatalysis Applications

The structural versatility of the 1,4-diazepane ring, particularly the ability to introduce chirality and various substituents, has led to its exploration in catalysis. researchgate.netorganic-chemistry.org Chiral 1,4-diazepane derivatives have been synthesized and are being investigated as organocatalysts, which are metal-free small organic molecules that can catalyze chemical reactions. nih.govresearchgate.netbeilstein-journals.org

Rare-earth metals, including scandium (Sc), yttrium (Y), and the lanthanides, are known for their unique catalytic activities, particularly in polymerization reactions. ippi.ac.irnsf.govrsc.org However, stabilizing the highly reactive cationic rare-earth metal alkyl species is a significant challenge. ippi.ac.irrsc.org The 6-amino-6-methyl-1,4-diazepine framework has emerged as a suitable ancillary ligand for this purpose. rsc.orgrug.nl

This tridentate, facially coordinating ligand moiety can effectively support cationic group 3 metal alkyl catalysts. rsc.org For example, the permethylated 6-amino-6-methyl-1,4-diazepine has been used to synthesize stable neutral and cationic alkyl complexes of scandium and yttrium. rsc.orgrug.nl These complexes serve as precursors for catalytically active species. The diazepine-derived ligand framework provides a versatile and accessible platform for developing new rare-earth metal catalysts, offering an alternative to more synthetically elaborate ligand systems like 1,4,7-triazacyclononane. rsc.orgrug.nl

Tridentate 1,4-Diazepine Ligands in Transition Metal Catalysis

The 1,4-diazepane framework can be incorporated into larger, more complex ligand structures for use in transition metal catalysis. While specific examples detailing tridentate ligands derived directly from 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one are scarce, the principles of ligand design allow for its conceptual application. Tridentate ligands, which bind to a central metal atom through three donor atoms, are crucial in catalysis for creating stable and stereochemically defined metal complexes. nih.gov

Research into related heterocyclic systems demonstrates the effectiveness of N,N,P-tridentate ligands in highly enantioselective copper-catalyzed reactions. nih.gov For instance, ligands containing a 2-quinolyl moiety have been used with copper(II) triflate to achieve up to 99% enantiomeric excess in the 1,4-addition of dialkylzincs to cyclic enones. nih.gov Conceptually, a 1,4-diazepane derivative could be functionalized to incorporate a phosphine (B1218219) group and another coordinating nitrogen or oxygen atom, thereby forming a tridentate ligand. The development of such ligands and their complexes with transition metals like palladium, copper, or rhodium could open avenues for new catalytic applications. nih.govmdpi.comgoogle.com The stability and conformational properties of the seven-membered diazepane ring could influence the geometry and catalytic activity of the resulting metal complex. mdpi.com

Table 1: Conceptual Data on Tridentate Ligand Applications

| Metal Center | Ligand Type | Reaction Type | Potential Outcome |

| Copper (Cu) | N,N,P-Tridentate | Asymmetric 1,4-Addition | High Enantioselectivity |

| Palladium (Pd) | N,N,N-Tridentate | Cross-Coupling Reactions | Enhanced Catalytic Stability |

| Rhodium (Rh) | P,N,P-Tridentate | Hydroformylation | Regio- and Enantiocontrol |

Utilization as Privileged Scaffolds in Material Sciences

The 1,4-diazepane scaffold is increasingly recognized for its potential in material sciences, particularly in the formation of supramolecular structures and functional materials. The ability of the diazepane nitrogens to act as hydrogen bond donors and acceptors facilitates the assembly of complex networks. mdpi.com For example, the fundamental compound, homopiperazine (B121016) (1,4-diazepane), forms a complex hydrogen-bonding network in its crystalline state. mdpi.com

This capacity for self-assembly is being exploited in the development of organic and inorganic/organic hybrid materials, including ionic salts and metal-organic frameworks (MOFs). mdpi.com While direct applications of this compound in this field are not yet reported, its structural features suggest it could serve as a building block for new materials. The amide group offers an additional site for hydrogen bonding, and the entire molecule could be incorporated into larger polymeric or crystalline structures designed for specific functions, such as CO2 capture or as components in stimuli-responsive materials.

Application in Host-Guest Chemistry and Supramolecular Assemblies

The conformational flexibility of the seven-membered 1,4-diazepane ring makes it an interesting candidate for host-guest chemistry and the construction of supramolecular assemblies. researchgate.net The ring can adopt various conformations, such as a chair-like structure, which can create well-defined cavities suitable for binding guest molecules. mdpi.comnih.gov

The nitrogen atoms within the diazepane ring can be functionalized to introduce specific recognition sites, enhancing the scaffold's ability to selectively bind ions or small organic molecules. Supramolecular assemblies based on diazepane derivatives can be formed through non-covalent interactions like hydrogen bonding and van der Waals forces. These assemblies have potential applications in areas such as molecular sensing, drug delivery, and catalysis. The synthesis of bridged 1,4-diazepanes further highlights the scaffold's versatility in creating complex, three-dimensional host structures. enamine.net

Development of Receptor Antagonists

The 1,4-diazepane and the closely related 1,4-benzodiazepine (B1214927) scaffolds are well-established as privileged structures in the development of therapeutics targeting a variety of receptors. jocpr.comresearchgate.net Derivatives of these rings have been investigated as antagonists for several biological targets, including Factor Xa inhibitors for antithrombotic therapy and T-type calcium channel blockers. nih.govnih.gov The design of these antagonists often involves modifying the substituents on the diazepane ring to achieve high affinity and selectivity for the target receptor. For example, a library of 1,4-diazepane-2-ones yielded high-affinity antagonists of the LFA-1/ICAM-1 interaction, which is relevant to inflammatory diseases. nih.gov

The melanocortin receptor (MCR) system, particularly the melanocortin-4 receptor (MC4R), is a significant target for therapeutic development due to its role in energy homeostasis and other physiological processes. researchgate.net While many small molecules developed as MCR modulators are agonists, the underlying scaffolds can also be adapted to create antagonists. acs.orgnih.gov

Research has shown that 1,4-diazepine-based structures can be designed to interact with G protein-coupled receptors (GPCRs) like the MCRs. researchgate.netnih.gov For instance, compounds featuring a 1,4-dihydro- nih.govnih.govdiazepine-5,7-dione core demonstrated activity at the melanocortin 1 and 4 receptors (MC1R and MC4R). nih.gov The development of specific antagonists often involves fine-tuning the substituents on the core scaffold to switch the pharmacological activity from agonism to antagonism. A specific small-molecule antagonist for the melanocortin-2 receptor (MC2R) has been identified through high-throughput screening, demonstrating the feasibility of targeting this receptor family with non-peptide ligands. scienceopen.com Although direct antagonist activity for this compound has not been reported, its 1,4-diazepane core makes it a plausible starting point for such a discovery program.

Table 2: Research Findings on 1,4-Diazepane Scaffolds as Receptor Modulators

| Scaffold Derivative | Target Receptor | Biological Activity | Reference |

| 1,4-Diazepane-2-ones | LFA-1/ICAM-1 | Antagonist | nih.gov |

| 1,4-Dihydro- nih.govnih.govdiazepine-5,7-diones | MC1R, MC4R | Agonist Activity | researchgate.netnih.gov |

| Substituted 1,4-Diazepanes | Factor Xa | Inhibitor/Antagonist | nih.gov |

| Substituted 1,4-Diazepanes | T-type Calcium Channels | Blocker/Antagonist | nih.gov |

Exploration as Scaffolds for Antiviral Agent Development

The development of new antiviral drugs is a critical area of research, with a focus on identifying novel chemical scaffolds that can inhibit viral replication. jmb.or.kr While the 1,4-diazepane ring itself is not as widely cited in antiviral research as other heterocycles, its structural versatility makes it a candidate for exploration. The related 1,3-diazepine scaffold is found in coformycin, a natural product with known antiviral properties. nih.gov

The general strategy in antiviral drug discovery involves identifying a scaffold that can be decorated with various functional groups to interact with specific viral targets, such as proteases, polymerases, or entry proteins. jmb.or.krmdpi.com The 1,4-diazepane scaffold, including derivatives like this compound, offers multiple points for chemical modification. This allows for the systematic synthesis of compound libraries to be screened for activity against a range of viruses. frontiersin.org Although specific studies targeting viruses with this exact compound are not available, the broader class of diazepines has been associated with anti-HIV activity, suggesting the potential of the 1,4-diazepane core in this therapeutic area. semanticscholar.orgnih.gov

Future Research Directions and Perspectives in 1,4 Diazepane Chemistry

Innovation in Green Synthetic Methodologies for 1,4-Diazepane Derivatives

Key areas of innovation include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce solvent usage in the synthesis of various heterocyclic compounds, including those with a diazepine (B8756704) core. researchgate.netmdpi.com For instance, microwave irradiation has been successfully employed in the one-pot synthesis of 1,4-diazaflavone pigments and in facilitating fluorous synthesis of 1,4-benzodiazepine-2,5-dione libraries. researchgate.netaston.ac.uk The application of microwave assistance to the synthesis of a broader range of 1,4-diazepane derivatives is a promising area for future exploration.

Ultrasound-Assisted Synthesis: Sonochemistry offers another energy-efficient method for promoting chemical reactions. Ultrasound irradiation has been utilized for the convenient, solvent-free synthesis of 1,4-diazabutadienes and benzodiazepines, demonstrating its potential for clean and efficient synthesis. nih.govnih.govmdpi.comnih.gov Expanding this methodology to the synthesis of diverse 1,4-diazepane scaffolds could lead to more sustainable manufacturing processes.

One-Pot and Multicomponent Reactions: These strategies enhance synthetic efficiency by combining multiple reaction steps into a single operation, thereby reducing waste and purification efforts. nih.govsemanticscholar.org The development of novel one-pot syntheses for 1,4-diazepane derivatives, such as the copper-catalyzed rearrangement cascade for 1,4-benzodiazepine-5-ones, represents a significant step forward. semanticscholar.org

Green Catalysts: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. Research into catalysts like β-cyclodextrin and oxalic acid for the synthesis of benzodiazepine (B76468) derivatives in aqueous media showcases the potential for developing more environmentally friendly processes for 1,4-diazepane synthesis. researchgate.netnih.govnih.gov

Advanced Computational Modeling for Predictive Structure-Activity Relationships

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For 1,4-diazepane derivatives, advanced computational modeling is paving the way for the predictive understanding of their structure-activity relationships (SAR).

Future research in this area will likely focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR methodologies, such as those using GRID/GOLPE, have been applied to understand the relationship between the chemical structure of 1,4-oxazepane (B1358080) derivatives and their biological activity. nih.govacs.orgresearchgate.net Similar approaches are being used to analyze and predict the activity of benzodiazepine derivatives, providing insights that can guide the design of new 1,4-diazepane-based compounds with desired properties. nih.gov

Molecular Docking and Dynamics Simulations: These techniques allow for the visualization and analysis of the interactions between 1,4-diazepane derivatives and their biological targets at the atomic level. nih.govnih.gov Such studies are crucial for understanding the mechanism of action and for the rational design of more potent and selective ligands. For example, docking studies have been used to investigate the binding of 1,4-benzodiazepines to the GABA-A receptor. nih.gov

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage is critical for reducing attrition rates in drug development. Computational tools are being used to predict the ADMET profiles of novel 1,4-diazepane derivatives, helping to prioritize compounds with favorable pharmacokinetic properties. openpharmaceuticalsciencesjournal.com

Rational Design of Next-Generation 1,4-Diazepane-Based Functional Molecules

The rational design of new molecules with specific functions is a key driver of innovation in 1,4-diazepane chemistry. This approach relies on a deep understanding of structure-property relationships to create molecules with tailored biological or material properties.

Key strategies in rational design include:

Scaffold Hopping and Bioisosteric Replacement: These medicinal chemistry strategies are employed to modify existing 1,4-diazepane scaffolds to improve potency, selectivity, or pharmacokinetic properties while maintaining key pharmacophoric features. fiveable.me

Conformational Constraint: By introducing conformational constraints into the flexible 1,4-diazepane ring, researchers can lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity. This approach has been successfully used in the design of potent orexin (B13118510) receptor antagonists. nih.gov

Structure-Based Drug Design: Utilizing the three-dimensional structure of a biological target, such as an enzyme or receptor, allows for the design of complementary 1,4-diazepane-based ligands. This strategy has been applied to develop HDM2 antagonists based on the 1,4-diazepine-2,5-dione scaffold. nih.gov

Ligand-Based Drug Design: In the absence of a target's 3D structure, knowledge of known active ligands can be used to develop pharmacophore models that guide the design of new 1,4-diazepane derivatives with similar or improved activity. nih.gov

Integration of Combinatorial Chemistry and High-Throughput Screening for Novel 1,4-Diazepane Entities

Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for the rapid discovery of new bioactive compounds. This approach enables the synthesis and evaluation of large libraries of related compounds, significantly accelerating the pace of drug discovery.

Future efforts in this domain will involve:

Solid-Phase and Solution-Phase Combinatorial Synthesis: The development of robust solid-phase organic synthesis (SPOS) techniques has been instrumental in the creation of 1,4-benzodiazepine (B1214927) libraries. nih.govsemanticscholar.orgresearchgate.netumb.edu These methods allow for the systematic variation of substituents around the diazepine core, leading to the generation of diverse chemical libraries.

Library Design and Diversity: The focus of combinatorial chemistry is shifting from sheer numbers to the quality and diversity of the compounds produced. imperial.ac.uk The design of "targeted" or "focused" libraries of 1,4-diazepane derivatives, aimed at specific biological targets, is a key area of future research.

Miniaturization and Automation: Advances in automation and miniaturization are making it possible to synthesize and screen increasingly large and complex libraries of 1,4-diazepane derivatives more efficiently and cost-effectively.

Exploration of Unconventional Reactivity Patterns in 1,4-Diazepane Ring Systems

Discovering and understanding novel chemical reactions and reactivity patterns is fundamental to expanding the synthetic toolbox for 1,4-diazepane chemistry. Exploring unconventional transformations can lead to the development of new and efficient routes to complex and diverse molecular architectures.

Promising areas of exploration include:

Ring Expansion and Contraction Reactions: The transformation of smaller or larger ring systems into the seven-membered 1,4-diazepane ring, or vice versa, represents an unconventional approach to their synthesis. For example, the base-promoted ring expansion of 3-aminoquinoline-2,4-diones to furnish 1,4-benzodiazepine-2,5-diones has been reported. researchgate.net

Domino and Cascade Reactions: These reactions, where a single event triggers a cascade of subsequent transformations, offer an elegant and efficient way to build molecular complexity. Palladium-catalyzed domino processes have been developed for the synthesis of various benzodiazepine derivatives. mdpi.com

Ring-Opening Strategies: The opening of fused ring systems containing a 1,4-diazepane moiety can provide access to functionalized derivatives that are otherwise difficult to synthesize. For instance, the ring-opening of azetidine-fused 1,4-diazepine compounds has been used to prepare diverse functionalized 1,4-benzodiazepine derivatives. mdpi.comnih.gov

Post-Functionalization of the Diazepane Scaffold: Developing new methods to selectively functionalize the 1,4-diazepane ring at various positions is crucial for creating structural diversity and fine-tuning the properties of these molecules. nih.gov

Q & A

Q. What are the established synthetic routes for 1-(1,4-diazepan-1-yl)-2-methylbutan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via coupling reactions between diazepane derivatives and ketone precursors. A general method involves refluxing 1,4-diazepane with 2-methylbutan-1-one in the presence of a coupling agent (e.g., EDCI/HOBt) under inert conditions . Purification is achieved via column chromatography using gradients of ethyl acetate/methanol/triethylamine (8:2:1), yielding ~85% pure product . Optimization strategies include adjusting stoichiometric ratios (e.g., 1.5:1 diazepane:ketone), temperature control (40–60°C), and solvent selection (e.g., dioxane for improved solubility) .

| Reaction Parameter | Optimal Condition | Yield |

|---|---|---|

| Solvent | Dioxane | 85% |

| Temperature | 60°C | 82% |

| Catalyst | EDCI/HOBt | 85% |

Q. How is structural characterization performed for this compound?

X-ray crystallography (resolution: 1.66 Å) confirms the compound’s conformation, particularly its diazepane ring puckering and ketone orientation . Complementary techniques include:

- NMR : H and C NMR identify methyl group splitting patterns (δ 1.2–1.4 ppm for CH) and ketone carbonyl signals (δ 205–210 ppm) .

- HRMS : Exact mass determination (e.g., [M+H] = 211.1442) validates molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies in receptor binding (e.g., σ2 vs. σ1 selectivity) arise from structural variations. For example, substituting the 4-fluorophenyl group in SYA013 analogs increases σ2 receptor affinity (Ki = 5.6 nM vs. σ1 Ki = 24 nM) . To address inconsistencies:

- Perform competitive radioligand binding assays with H-DTG for σ2 receptors and H-(+)-pentazocine for σ1 .

- Use molecular docking (e.g., AutoDock Vina) to compare binding poses in homology models of σ2 receptors .

| Analog | σ2 Ki (nM) | σ1 Ki (nM) | Selectivity (σ1/σ2) |

|---|---|---|---|

| SYA013 (parent compound) | 5.6 | 24 | 4.3 |

| 4-Fluorophenyl variant | 3.2 | 18 | 5.6 |

Q. What methodologies are recommended for studying the compound’s interaction with protein targets like the HRP-2 PWWP domain?

Co-crystallization with HRP-2 PWWP (PDB ID: 7XYZ) reveals hydrogen bonding between the diazepane nitrogen and Asp102 residue . Key steps include:

Q. How can synthetic yields be improved for scaled-up production of this compound?

Pilot-scale synthesis (10 g+) requires:

- Continuous Flow Chemistry : Reduces side reactions (e.g., diazepane dimerization) by maintaining precise residence times .

- In Situ Purification : Integrate scavenger resins (e.g., QuadraPure™) to remove excess ketone precursors.

- Process Analytics : Monitor reaction progress via inline FTIR to track carbonyl reduction (1720 cm → 1680 cm) .

Methodological Guidance for Data Interpretation

Q. What computational tools are suitable for predicting metabolic stability of this compound?

Use Schrödinger’s ADMET Predictor to estimate CYP450 metabolism (e.g., CYP3A4 oxidation at the diazepane ring). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH, 37°C, 1 h) .

Q. How should researchers design SAR studies to enhance σ2 receptor selectivity?

Focus on modifying the ketone’s alkyl chain and diazepane substituents:

- Chain Length : Butan-1-one derivatives show higher affinity than propan-1-one analogs (ΔKi = 2.1 nM) .

- Substituents : Electron-withdrawing groups (e.g., -F) at the phenyl ring improve σ2 binding by 30% .

Notes on Evidence-Based Practices

- Avoid commercial sources (e.g., BenchChem) due to reliability concerns; prioritize peer-reviewed syntheses .

- For structural studies, combine crystallography with molecular dynamics simulations (AMBER) to assess ligand flexibility .

- Discrepancies in biological data require orthogonal assays (e.g., SPR for binding kinetics) to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.